9-Aminominocycline Sulfate

Description

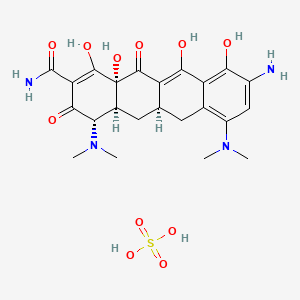

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4)/t8-,10-,16-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPQNMFANKZKNK-KBTHSJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 9 Aminominocycline Sulfate

Optimized Synthetic Routes for 9-Aminominocycline (B1505792) Sulfate (B86663) Production

The synthesis of 9-aminominocycline sulfate, a key intermediate in the production of antibiotics like tigecycline (B611373), typically begins with the tetracycline (B611298) antibiotic, minocycline (B592863). google.combohrium.com The process involves a multi-step chemical transformation, primarily centered around nitration and subsequent reduction.

Nitration of Minocycline Precursors

The initial step in the synthesis is the nitration of a minocycline precursor, most commonly minocycline hydrochloride or minocycline sulfate. google.comgoogle.com This reaction introduces a nitro (-NO2) group at the 9-position of the tetracycline core structure, yielding 9-nitrominocycline (B13437437).

Historically, this nitration was carried out in concentrated sulfuric acid using a nitrating agent like concentrated nitric acid or potassium nitrate. google.comgoogle.comchemicalbook.com However, this method has safety and environmental concerns. google.com More recent and optimized methods utilize acetic acid as a solvent with a nitrating agent, which is considered a more environmentally friendly and cost-effective approach. google.com The choice of the minocycline salt can also impact the purity of the resulting 9-nitrominocycline; using minocycline sulfate can lead to a better purity profile compared to minocycline hydrochloride due to the detrimental effect of residual hydrochloric acid on the nitration reaction. google.com

The reaction is typically performed at low temperatures, for instance, between 0-10°C, to control the reaction rate and minimize side product formation. google.com Upon completion, the 9-nitrominocycline intermediate is often converted to its sulfate salt by the addition of dilute sulfuric acid, which facilitates its crystallization and isolation. google.com

Table 1: Comparison of Nitration Methods

| Feature | Traditional Method | Optimized Method |

| Solvent | Concentrated Sulfuric Acid google.comgoogle.com | Acetic Acid google.com |

| Nitrating Agent | Concentrated Nitric Acid, Potassium Nitrate google.comgoogle.comchemicalbook.com | Nitrating Agent (unspecified in source) google.com |

| Safety | Lower google.com | Higher google.com |

| Environmental Impact | Higher google.com | Lower google.com |

| Cost | Higher google.com | Lower google.com |

Reductive Amination Pathways and Catalytic Considerations

Following nitration, the 9-nitro group of 9-nitrominocycline sulfate is reduced to a primary amine (-NH2) to form 9-aminominocycline. google.com This transformation is a critical step and can be achieved through various reductive pathways.

A common method involves catalytic hydrogenation. google.comepo.orgepo.org This process typically uses a palladium on carbon (Pd/C) catalyst in a solvent mixture, such as methanol (B129727)/water. google.com The reaction is carried out under a hydrogen atmosphere. google.comepo.orgepo.org Another catalytic system described in the literature is the use of platinum dioxide. chemicalbook.com

An alternative to catalytic hydrogenation is the use of reducing agents in an acidic medium. google.com For example, dissolving 9-nitrominocycline sulfate in an aqueous solution of acetic acid and adding a reducing agent like zinc powder can effectively synthesize 9-aminominocycline. google.com This approach avoids the use of palladium-carbon catalysts and hydrogen gas, which can be advantageous in terms of cost and safety. google.com

The choice of catalyst and reaction conditions is crucial for achieving high yield and purity. Catalyst poisoning can be an issue in some catalytic hydrogenation processes, potentially leading to incomplete reactions. google.com The selection of the reducing agent and the optimization of reaction parameters like temperature and solvent concentration are key considerations for an efficient and scalable synthesis. google.com

Purification and Isolation Techniques for this compound Intermediates

After the reduction step, 9-aminominocycline is typically converted back to its sulfate salt by treatment with dilute sulfuric acid. google.com This facilitates the purification and isolation of the final product. The process often involves extraction, crystallization, washing, and drying to obtain this compound of high purity. google.com

Crystallization is a key purification technique. For instance, after the nitration reaction, the intermediate 9-nitrominocycline can be crystallized by adding the reaction solution to an organic solvent like diethyl ether. google.com The resulting crystals are then filtered, washed with a cold solvent such as ethanol, and dried. google.com

Similarly, after the reduction and subsequent salt formation, this compound is isolated through crystallization. google.com The crude product may be further purified by washing with solvent mixtures, such as isopropanol/heptane, to remove impurities. googleapis.com The final product is then dried under vacuum to a low level of residual solvent. google.comgoogleapis.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods in the pharmaceutical industry. jptcp.cominnovareacademics.in For the synthesis of this compound, this has led to the development of novel processes that move away from hazardous reagents and solvents. google.com

A significant green chemistry advancement is the replacement of concentrated sulfuric acid with acetic acid in the nitration step. google.com This change reduces the environmental impact and improves the safety of the process. google.com Furthermore, using reducing agents like zinc powder instead of palladium-carbon catalytic hydrogenation represents another step towards a greener synthesis by avoiding heavy metal catalysts and flammable hydrogen gas. google.com

Design and Synthesis of Novel this compound Analogs and Derivatives

The amino group at the 9-position of the minocycline scaffold provides a versatile handle for chemical modification, enabling the design and synthesis of a wide array of novel analogs and derivatives with potentially enhanced properties. researchgate.net

Strategies for Functional Group Modification at Position 9

The primary amino group at position 9 is nucleophilic and can readily react with various electrophilic reagents to form new covalent bonds. This allows for a broad range of functional group modifications.

One common strategy is acylation , where the 9-amino group is reacted with acylating agents such as acid chlorides or anhydrides to form amides. For example, 9-aminominocycline can be acylated with chloroacetyl chloride to produce 9-chloroacetylaminominocycline, a key intermediate in the synthesis of other derivatives. google.com

Another important modification is reductive amination . researchgate.net This involves reacting 9-aminominocycline with an aldehyde or a ketone to form an imine, which is then reduced in situ to a secondary amine. researchgate.net This method allows for the introduction of a wide variety of alkyl and aryl substituents at the 9-position. Sodium cyanoborohydride is a common reducing agent used in this reaction. researchgate.net

Furthermore, the 9-amino group can be converted into a diazonium salt . epo.orgepo.org This highly reactive intermediate can then undergo various reactions, such as Sandmeyer-type reactions, to introduce a range of substituents including halogens or cyano groups. It can also be used in coupling reactions with activated aromatic compounds or alkenes. epo.orgepo.org

Other modifications include the formation of ureas, thioureas, and carbamates by reacting the 9-amino group with isocyanates, isothiocyanates, or chloroformates, respectively. google.com It is also possible to form heteroaryl-amino derivatives by coupling the 9-amino group with various heteroaromatic systems. google.com These diverse synthetic strategies provide a powerful toolkit for medicinal chemists to explore the structure-activity relationships of 9-aminominocycline derivatives.

Exploration of Substituent Effects on Core Scaffold Reactivity

The reactivity of the tetracycline core and the biological activity of its derivatives are highly dependent on the nature and position of various substituents. The D-ring, in particular, is a focal point for modifications aimed at enhancing antibacterial properties.

Research into structure-activity relationships has revealed several key insights:

C7 and C9 Positions : The C7 and C9 positions on the D-ring are critical for activity, especially against resistant bacteria. The introduction of a 7-dimethylamino group, as seen in minocycline, has been shown to improve activity against bacteria possessing efflux pump resistance mechanisms. acs.org Similarly, modifications at the C9 position, such as the glycylamido group in tigecycline (derived from 9-aminominocycline), are crucial for overcoming ribosomal protection resistance mechanisms. acs.org

Electron-donating vs. Electron-withdrawing Groups : The electronic properties of substituents at the C7 position significantly influence antibacterial potency. Both electron-donating (e.g., -N(CH₃)₂) and electron-withdrawing (e.g., -F) groups can maintain or enhance activity against susceptible strains. acs.org For instance, a 7-fluoro analogue was found to be one of the more potent compounds in a series of 8-azatetracyclines. acs.org

Hydrophilic and Steric Factors : While the D-ring allows for diverse substitutions, other parts of the tetracycline scaffold are less tolerant. Alterations to the hydrophilic groups at positions such as C1, C2, C3, C4, C10, C11, and C12 generally lead to a loss of antibacterial activity. cjnmcpu.com The keto-enol systems at C1-C3 and C11-C12 are vital. cjnmcpu.com Furthermore, the C4 dimethylamino group is considered essential for optimal activity. cjnmcpu.com

| Position | Substituent Type/Example | Observed Effect | Reference |

|---|---|---|---|

| C7 | Dimethylamino (-N(CH₃)₂) | Improved activity against strains with efflux pumps. | acs.org |

| C7 | Fluoro (-F) | Potent antibacterial activity, effective against some resistant strains. | acs.org |

| C9 | Glycylamido moiety | Overcomes ribosomal protection resistance mechanisms. | acs.org |

| C4 | Dimethylamino (-N(CH₃)₂) | Required for optimal antibacterial activity. | cjnmcpu.com |

| C1, C2, C3, C10, C11, C12 | Alteration of hydrophilic groups | General loss of antibacterial activity. | cjnmcpu.com |

Advanced Synthetic Techniques in Tetracycline Chemistry

The limitations of semisynthesis from fermented natural products have driven the development of advanced, fully synthetic routes to tetracycline analogues, enabling access to a much wider chemical space. harvard.edu

Michael-Claisen Condensation: A highly successful and robust platform for creating the tetracycline core involves a convergent Michael-Claisen condensation. nih.govresearchgate.net This strategy constructs the C-ring by reacting an "AB" precursor (an enone) with a wide variety of "D-ring" precursors. harvard.eduresearchgate.net This method is powerful because it allows for significant structural variability in the D-ring portion of the molecule. nih.govacs.org The key reaction involves the addition of a benzylic anion from the D-ring precursor to the AB enone, which is rapid at low temperatures (e.g., -78 °C), followed by a rate-determining Claisen cyclization upon warming. nih.govresearchgate.net This approach has been used to synthesize novel tetracyclines with variations that would be impossible through traditional semisynthesis, such as 6-aryl-substituted pentacyclines. harvard.edunih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Another significant advancement is the application of palladium-catalyzed coupling reactions, such as the Heck and Suzuki reactions. acs.org These methods utilize tetracycline arenediazonium or iodoarene salts as substrates. This has allowed for the derivatization of the tetracycline scaffold at the C7 and C9 positions, leading to new classes of compounds. acs.org This technique greatly expands the structural diversity of the tetracycline family, which had been one of the last major antibiotic classes to be significantly expanded by modern organic chemistry. acs.org

| Technique | Description | Key Advantages | Reference |

|---|---|---|---|

| Michael-Claisen Condensation | Convergent synthesis forming the C-ring from AB and D-ring precursors. | High stereochemical control; allows for wide variability in the D-ring; enables fully synthetic routes. | harvard.edunih.govresearchgate.net |

| Palladium-Catalyzed Couplings (Heck, Suzuki) | Utilizes Pd catalysts to form new C-C bonds at specific sites (e.g., C7, C9) on the tetracycline core. | Greatly increases structural diversity; allows for late-stage functionalization. | acs.org |

Molecular and Cellular Mechanisms of Action of 9 Aminominocycline Sulfate

Elucidation of Cellular Pathway Modulation by 9-Aminominocycline (B1505792) Sulfate (B86663)

The biological effects of 9-Aminominocycline Sulfate are exerted through the modulation of several critical cellular pathways. These effects are largely responsible for the compound's observed anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govresearchgate.net

9-Aminominocycline and its parent compound, minocycline (B592863), are recognized for their potent anti-inflammatory and immunomodulatory activities. researchgate.net A primary mechanism is the inhibition of microglial activation, a key process in neuroinflammation. nih.govresearchgate.net This leads to the suppression of pro-inflammatory mediators. nih.gov

Studies on the parent compound minocycline show it can suppress the expression of inflammatory cytokines by downregulating key signaling pathways. plos.org For instance, it inhibits the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway. plos.org By downregulating TLR4 and phosphorylated NF-κB (p-NF-κB), it reduces the production of inflammatory cytokines. plos.org Furthermore, minocycline has been shown to inhibit the NLRP3 inflammasome, which controls the maturation and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β). science.govscience.gov A nanosystem incorporating 9-aminominocycline was also found to modulate the TNF-α and NF-κB signaling pathways. nih.gov

A key mechanism of action for the tetracycline (B611298) class, including 9-aminominocycline, is the mitigation of oxidative stress. nih.gov This is achieved through the suppression of reactive oxygen species (ROS) formation. nih.govscience.gov The anti-inflammatory and anti-apoptotic effects of minocycline are believed to be linked to this reduction in ROS. science.govscience.gov In one study, the combination of 9-aminocycline with tigecycline (B611373) was shown to accelerate oxidative damage in bacteria. researchgate.net

9-Aminominocycline is understood to possess significant anti-apoptotic (cell-protecting) properties. researchgate.netresearchgate.net The parent compound, minocycline, exerts these effects through direct antagonism of multiple apoptotic mechanisms. nih.gov This includes the down-regulation of pro-apoptotic proteins like caspase-1 and the inhibition of cytochrome C release from the mitochondria. nih.gov

Research has demonstrated that minocycline treatment increases the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic proteins P53, Bax, and cleaved caspase-3. science.gov A nanosystem containing 9-amino minocycline was also shown to significantly decrease the percentage of apoptotic cells in an in-vitro model of ischemia. nih.gov

Table 2: Modulation of Key Cellular Pathway Proteins by Minocycline/9-Aminominocycline

| Cellular Pathway | Protein Target | Effect of Compound | Outcome | Source |

| Anti-inflammatory | TLR4 | Downregulation | Reduced inflammation | plos.org |

| NF-κB | Inhibition of activation | Decreased pro-inflammatory cytokine production | plos.orgnih.gov | |

| NLRP3 Inflammasome | Inhibition of activation | Decreased IL-1β release | science.gov | |

| Antioxidant | Reactive Oxygen Species (ROS) | Suppression of formation | Mitigation of oxidative stress | science.govscience.gov |

| Anti-apoptotic | Bcl-2 | Increased expression | Promotion of cell survival | science.gov |

| Bax | Reduced expression | Inhibition of apoptosis | science.gov | |

| P53 | Reduced expression | Inhibition of apoptosis | science.gov | |

| Caspase-3 (cleaved) | Reduced expression | Inhibition of apoptosis | science.gov | |

| Caspase-1 | Downregulation | Inhibition of apoptosis | nih.gov |

Antioxidant Pathway Engagement and Oxidative Stress Mitigation

Biophysical Characterization of this compound-Target Interactions

The elucidation of the biophysical interactions between a drug molecule and its biological targets is fundamental to understanding its mechanism of action. For this compound, a derivative of the tetracycline class of antibiotics, biophysical studies provide critical insights into the structural and energetic basis of its therapeutic effects. These investigations are pivotal in explaining the compound's potency and its ability to overcome certain mechanisms of drug resistance.

Computational modeling and molecular docking have been instrumental in delineating the binding modes of 9-aminominocycline (9-AMC) with its protein targets. These in silico approaches provide a detailed view of the intermolecular interactions that govern the formation of the drug-target complex.

Interaction with SARS-CoV-2 Papain-like Protease (PLpro):

Recent studies have identified 9-aminominocycline as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, an enzyme crucial for viral replication and the host immune response. pcom.eduresearchgate.netnih.gov Structural analysis through computational modeling reveals that 9-AMC binds to the catalytic site of PLpro, thereby disrupting its proteolytic and deubiquitinase (DUB) activities. pcom.eduresearchgate.net The introduction of an amino group at the 9th carbon position of minocycline is critical for this inhibitory activity, as minocycline itself shows no significant effect. pcom.eduresearchgate.net

The binding of 9-AMC to the PLpro active site is characterized by specific interactions with key amino acid residues. A map of these ligand interactions highlights the formation of a stable complex within a lipophilic cavity at the active site. researchgate.net This structural understanding provides a basis for the observed potent inhibition of PLpro's dual functions.

Inhibitory Potency of 9-Aminominocycline against SARS-CoV-2 PLpro

| Activity | IC50 Value |

|---|---|

| Proteolytic Function | 4.15 µM researchgate.netnih.gov |

Interaction with Tet(X4)-inactivating Enzyme:

In the context of bacterial resistance, 9-aminominocycline has been shown to restore the sensitivity of bacteria to tigecycline, particularly in strains expressing the Tet(X4) enzyme, which confers resistance. nih.gov Molecular docking studies have been employed to understand the structural basis of this synergistic effect. nih.gov

The analysis indicates that 9-AMC binds to the active center of the Tet(X4) protein. nih.gov Notably, the binding energy of 9-AMC to Tet(X4) was found to be lower than that of tigecycline, suggesting a more stable interaction. nih.gov This enhanced stability is attributed to interactions with the active site as well as other active centers of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the Tet(X4) enzyme. nih.gov By occupying the binding site more stably, 9-AMC likely acts as a competitive inhibitor, preventing the enzymatic degradation of tigecycline.

Comparative Binding Energies with Tet(X4) Protein

| Compound | Binding Energy (kJ/mol) |

|---|---|

| 9-Aminominocycline (9-AMC) | -8.27 nih.gov |

These computational findings underscore the versatility of 9-aminominocycline in targeting different protein structures and provide a solid foundation for its observed biological activities.

While computational models provide invaluable structural hypotheses, spectroscopic and calorimetric techniques offer experimental validation and thermodynamic characterization of molecular interactions in solution.

Specific experimental spectroscopic or calorimetric data for the direct binding of this compound to its targets, such as PLpro or Tet(X4), are not extensively available in publicly accessible literature. However, the principles of these techniques, as applied to similar molecules, can be described to illustrate how such data would be generated and interpreted.

Spectroscopic Techniques:

Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, are powerful tools for studying drug-target binding. For instance, fluorescence quenching assays can be used to determine binding constants (K) and the number of binding sites (n). nih.gov In a typical experiment, the intrinsic fluorescence of a protein target (arising from tryptophan or tyrosine residues) would be monitored as increasing concentrations of this compound are added. A quenching of this fluorescence would indicate binding, and analysis of the quenching data can reveal the affinity and stoichiometry of the interaction. Time-resolved fluorescence spectroscopy could further distinguish between static and dynamic quenching mechanisms. nih.gov

Calorimetric Techniques:

Isothermal Titration Calorimetry (ITC) is a gold-standard method for the thermodynamic characterization of binding interactions. nih.govnih.govplos.org ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding enthalpy (ΔH), binding constant (Ka), and stoichiometry (n). nih.gov From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govnih.gov For example, an ITC experiment for this compound binding to a target protein would involve titrating the compound into a solution containing the protein and measuring the resulting heat changes. The shape of the resulting binding isotherm would provide detailed information about the energetics of the interaction, revealing whether it is enthalpy-driven or entropy-driven. plos.org

Although specific data for this compound is pending, the application of these biophysical techniques is crucial for a comprehensive understanding of its molecular associations and for the rational design of future derivatives with improved therapeutic profiles.

Structure Activity Relationship Sar Studies of 9 Aminominocycline Sulfate

Correlative Analysis of Chemical Structure and Biological Activity

The biological activity of 9-Aminominocycline (B1505792) Sulfate (B86663) is intrinsically linked to its unique chemical architecture. Modifications at specific positions on the tetracycline (B611298) scaffold can lead to significant changes in its interaction with biological targets, thereby altering its therapeutic effects. arxiv.org

Influence of 9-Amino Group on Specific Target Affinity

The introduction of an amino group at the 9-position of the minocycline (B592863) structure is a key modification that significantly enhances its potency and efficacy, particularly against resistant bacterial strains. researchgate.net This modification is reported to increase the antimicrobial effect of the compound. researchgate.net Studies have shown that this substitution can restore sensitivity to related antibiotics in resistant bacteria. For example, 9-aminominocycline has been shown to restore the sensitivity of tigecycline (B611373) against certain resistant strains of Escherichia coli. acs.org

The strategic placement of the 9-amino group allows for the rational design of conjugates aimed at targeted delivery. For instance, a dendrimer-9-amino-minocycline conjugate has been developed to specifically target activated microglia, the primary immune cells of the central nervous system. nih.gov This targeted approach leverages the enhanced affinity provided by the 9-amino group to deliver the therapeutic agent to inflamed cells in the brain. nih.gov

Impact of Side Chain Modifications on Mechanistic Outcomes

Modifications to the side chains of the 9-Aminominocycline molecule can have a profound impact on its stability, oligomerization state, and ultimately, its mechanism of action. nih.govmdpi.com The characteristics of the side chains, such as their length, hydrophobicity, and conformational flexibility, play a critical role in how the molecule interacts with its biological targets. nih.govmdpi.comnih.gov

Systematic substitution of different amino acid residues in a model protein has demonstrated that side-chain hydrophobicity and packing effects can dramatically influence protein stability. nih.gov Similarly, in the context of 9-Aminominocycline, alterations to its side chains can modulate its interaction with cellular components, potentially leading to different mechanistic outcomes. mdpi.com For example, modifications can influence the molecule's ability to penetrate bacterial cell membranes or evade efflux pumps, which are common mechanisms of antibiotic resistance. acs.org The length and chemical nature of the side chains can also affect the spatial distribution of the molecule within a biological system, influencing its ability to reach and interact with its intended target. mdpi.com

Rational Design Principles for Enhanced Biological Properties

The insights gained from SAR studies provide the foundation for the rational design of new 9-Aminominocycline derivatives with improved biological properties. oncodesign-services.com This process involves a combination of computational and synthetic chemistry approaches to create novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Computational Chemistry and Molecular Docking for SAR Prediction

Computational chemistry and molecular docking are powerful tools used to predict how modifications to the 9-Aminominocycline structure will affect its interaction with target molecules. mdpi.comnih.gov These methods allow researchers to build virtual models of the compound and its target, and to simulate their binding interactions. researchgate.net By analyzing these simulations, scientists can identify key structural features that are essential for biological activity and predict which modifications are most likely to lead to improved therapeutic effects. oncodesign-services.com

This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and resources required for experimental testing. nih.gov For example, molecular docking studies can help to design derivatives with improved binding affinity for a specific bacterial enzyme or with reduced affinity for human proteins, which could minimize potential side effects.

Combinatorial Chemistry Approaches in Derivative Synthesis

Combinatorial chemistry is a technique that enables the rapid synthesis of large numbers of different but structurally related molecules, known as a library. nih.govnih.govjetir.org This approach is particularly well-suited for exploring the SAR of 9-Aminominocycline, as it allows for the systematic modification of different parts of the molecule. imperial.ac.uk

By creating a library of 9-Aminominocycline derivatives with various substitutions at different positions, researchers can efficiently screen for compounds with desired biological activities. jetir.org This high-throughput approach to synthesis and screening significantly accelerates the identification of lead compounds for further development. imperial.ac.uk The "libraries from libraries" concept, where existing combinatorial libraries are further modified, allows for the creation of an ever-expanding and structurally diverse set of compounds for biological evaluation. nih.gov

Pharmacological Profile in Preclinical Research Models Mechanistic Focus

In Vitro Mechanistic Studies of 9-Aminominocycline (B1505792) Sulfate (B86663)

Cellular Assays for Mechanistic Pathway Elucidation (e.g., microglial cell activation)

Studies utilizing cellular assays have been instrumental in understanding the anti-inflammatory and antioxidant effects of 9-aminominocycline. In a model using lipopolysaccharide (LPS)-activated murine microglial cells (BV-2), a dendrimer-9-aminominocycline conjugate (D-mino) demonstrated superior efficacy compared to the free drug. nih.gov This conjugate was more effective at suppressing the production of the inflammatory cytokine tumor necrosis factor-α (TNF-α) and reducing oxidative stress by inhibiting nitric oxide (NO) production. nih.gov The enhanced intracellular availability of the drug due to rapid uptake by the dendrimer conjugate likely contributed to these improved effects. nih.gov

The activation of microglia is a key event in neuroinflammation, contributing to neuronal damage through the release of pro-inflammatory mediators. nih.govaging-us.com Minocycline (B592863), the parent compound of 9-aminominocycline, has been shown to modulate microglial activation and the subsequent release of inflammatory molecules. aging-us.com Specifically, it has been observed to antagonize LPS-induced production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. aging-us.com Furthermore, minocycline can abrogate LPS-enhanced phosphorylation of mTOR and CREB, proteins involved in inflammatory signaling pathways. aging-us.com These findings in the parent compound suggest a potential mechanistic basis for the anti-inflammatory effects observed with 9-aminominocycline derivatives.

| Assay | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory and Antioxidant Activity | LPS-activated murine BV-2 microglial cells | Dendrimer-9-aminominocycline conjugate (D-mino) significantly suppressed TNF-α production and nitric oxide release, outperforming the free drug. | nih.gov |

| Microglial Activation | Murine and adult mouse microglial cells | The parent compound, minocycline, effectively antagonized LPS-induced nitrite (B80452) production, iNOS, and COX-2 expression. | aging-us.com |

| Signaling Pathway Analysis | Microglial cells | Minocycline abrogated LPS-enhanced phosphorylation of mTOR and CREB. | aging-us.com |

Enzyme-Based Activity Assays (e.g., SARS-CoV-2 PLpro inhibition)

A significant area of investigation for 9-aminominocycline has been its potential as an antiviral agent, specifically targeting the papain-like protease (PLpro) of SARS-CoV-2. pcom.edupcom.edunih.gov This enzyme is crucial for viral replication and for dampening the host's antiviral immune response. pcom.edunih.gov Unlike its parent compound, minocycline, which showed no inhibitory effect, 9-aminominocycline (9-AMN) proved to be a potent inhibitor of SARS-CoV-2 PLpro. pcom.edunih.gov

Enzyme kinetics studies revealed that 9-AMN inhibits both the proteolytic and deubiquitinase (DUB) functions of PLpro by approximately 90%. nih.gov The IC50 values for the inhibition of proteolytic and DUB activities were determined to be 4.15 µM and 4.55 µM, respectively. pcom.edunih.gov Structural analysis and computer modeling suggest that 9-AMN binds to the catalytic site of PLpro, interacting with key residues such as Glu167 and Tyr268, thereby disrupting its enzymatic functions. pcom.edu Importantly, 9-AMN did not show inhibitory effects on other critical SARS-CoV-2 enzymes like the 3-chymotrypsin-like protease (3CLpro) or the RNA-dependent RNA polymerase (RdRp). pcom.edunih.gov Furthermore, 9-AMN demonstrated efficacy against the Delta and Omicron variants of SARS-CoV-2, with EC50 values of 1.04 µM and 2.35 µM, respectively. pcom.edunih.gov

| Enzyme Target | Assay Type | Key Findings | IC50/EC50 Values | Reference |

|---|---|---|---|---|

| SARS-CoV-2 PLpro (Proteolytic) | Enzyme Inhibition Assay | Potent inhibition of proteolytic activity. | IC50: 4.15 µM | pcom.edunih.gov |

| SARS-CoV-2 PLpro (Deubiquitinase) | Enzyme Inhibition Assay | Potent inhibition of deubiquitinase activity. | IC50: 4.55 µM | pcom.edunih.gov |

| SARS-CoV-2 3CLpro | Enzyme Inhibition Assay | No significant inhibitory effect observed. | N/A | pcom.edunih.gov |

| SARS-CoV-2 RdRp | Enzyme Inhibition Assay | No significant inhibitory effect observed. | N/A | pcom.edunih.gov |

| SARS-CoV-2 Delta Variant | Cell-based Antiviral Assay | Effective inhibition of viral replication. | EC50: 1.04 µM | pcom.edunih.gov |

| SARS-CoV-2 Omicron Variant | Cell-based Antiviral Assay | Effective inhibition of viral replication. | EC50: 2.35 µM | pcom.edunih.gov |

In Vivo Proof-of-Concept Investigations in Mechanistic Animal Models

Animal Models for Investigating Non-Antibiotic Properties (e.g., neuroinflammation)

The non-antibiotic properties of tetracycline (B611298) derivatives, including minocycline and by extension 9-aminominocycline, have been explored in various animal models of neurological disease. nih.govfrontiersin.org Minocycline has demonstrated neuroprotective effects in models of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. nih.gov These effects are largely attributed to its ability to cross the blood-brain barrier and modulate microglial activation, thereby reducing neuroinflammation. nih.govaging-us.com

In a rabbit model of cerebral palsy, a fluorescently labeled dendrimer-9-aminocycline conjugate (Cy5–D-mino) was shown to co-localize with activated microglia in the white matter. nih.gov This cell-specific delivery to activated microglia is significant, as these cells can induce neuronal damage through the release of inflammatory molecules. nih.gov The targeted delivery of the minocycline derivative to these cells suggests a potential to suppress microglia-mediated inflammation more effectively. nih.gov

Animal models of neuroinflammation induced by agents like lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (poly I:C) are used to mimic the pathology of conditions like myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS). frontiersin.orgnih.gov In such models, minocycline has been shown to attenuate the expression of pro-inflammatory cytokines like IL-1β in the brain. frontiersin.org

Synergistic Effects with Other Agents in In Vivo Mechanistic Contexts

In the context of its antiviral activity, 9-aminominocycline has shown synergistic effects when combined with other antiviral agents. pcom.edu In studies using Calu-3 cells infected with the SARS-CoV-2 Omicron variant, combining 9-AMN with EIDD-1931 (the active form of molnupiravir) or nirmatrelvir (B3392351) (PF-332) resulted in a significant reduction in the doses required to achieve a similar level of viral inhibition. pcom.edupcom.edunih.gov This synergy is attributed to the complementary mechanisms of action, with 9-AMN targeting the PLpro enzyme, while EIDD-1931 and nirmatrelvir target the RdRp and 3CLpro enzymes, respectively. pcom.edupcom.edu This multi-target approach could enhance therapeutic efficacy and potentially reduce the development of drug resistance. researchgate.net

Preclinical Pharmacokinetics and Metabolism Studies of 9-Aminominocycline Sulfate

Information on the specific preclinical pharmacokinetics and metabolism of this compound is limited. However, data on related compounds like tigecycline (B611373), for which 9-aminominocycline is an intermediate and metabolite, provide some insight. fda.govresearchgate.nethsppharma.com

In humans, one of the metabolic pathways for tigecycline involves amide hydrolysis followed by N-acetylation to form N-acetyl-9-aminominocycline. researchgate.net Another identified human metabolite is 9-aminominocycline itself. fda.gov In rat and dog urine, these specific metabolites were not detected in significant amounts. fda.gov The excretion patterns of tigecycline were found to be similar in rats and dogs. fda.gov The parent compound, minocycline, is known for its high lipophilicity, which allows it to easily cross the blood-brain barrier. aging-us.com

| Compound | Metabolite | Species | Key Findings | Reference |

|---|---|---|---|---|

| Tigecycline | N-acetyl-9-aminominocycline | Human | Formed via amide hydrolysis and N-acetylation. | researchgate.net |

| Tigecycline | 9-aminominocycline | Human | Identified as a human metabolite. | fda.gov |

| Tigecycline | M8 and M9 (cleaved label) | Human | Accounted for ~11% of the total dose in urine. | fda.gov |

| Tigecycline | 9-aminominocycline and N-acetyl-9-aminominocycline | Rat, Dog | Not detected in significant amounts in urine. | fda.gov |

Absorption and Distribution Characteristics in Research Models

Direct and comprehensive studies on the absorption and distribution of this compound as a standalone agent are not extensively detailed in publicly available literature. However, its presence and distribution have been identified in preclinical models following the administration of its parent compound, tigecycline.

In a study involving [14C]tigecycline administered to rats, radioactivity was observed to be well-distributed to a majority of tissues. The highest levels of exposure were noted in the bone, liver, spleen, and kidney. oup.com Specifically, the area under the concentration-time curve (AUC) in bone was approximately 250 times higher than that in plasma. oup.com The tissue exposure in the lungs was also found to be more than four times greater than in plasma. oup.com While these findings primarily describe the distribution of tigecycline and its metabolites as a whole, the detection of 9-aminominocycline in these studies indicates its distribution to these tissues.

Further preclinical investigations in different animal models have shown species-specific differences in the presence of 9-aminominocycline. In rabbit serum, both 9-aminominocycline and its subsequent metabolite, N-acetyl-9-aminominocycline, were detected following tigecycline administration. acs.org Conversely, in mouse serum, N-acetyl-9-aminominocycline was not observed. acs.org The metabolic disposition studies in rats and dogs also identified 9-aminominocycline as a metabolite, suggesting its distribution within these species. oup.com

A recent 2024 study utilized a mouse peritonitis infection model where 9-aminominocycline was administered in combination with tigecycline. This study demonstrated that the combination therapy could alleviate histopathological injury and reduce bacterial loads in the spleen and liver, indirectly confirming the distribution of 9-aminominocycline to these organs. nih.gov

The following table summarizes the observed distribution of 9-aminominocycline in various preclinical models based on studies of its parent compound, tigecycline.

| Tissue/Fluid | Research Model | Observation | Citation |

| Serum | Rabbit | Detected | acs.org |

| Serum | Mouse | N-acetyl-9-aminominocycline not detected | acs.org |

| Liver | Rat, Dog, Mouse | Inferred distribution | oup.comnih.gov |

| Spleen | Rat, Dog, Mouse | Inferred distribution | oup.comnih.gov |

| Kidney | Rat, Dog | Inferred distribution | oup.com |

| Bone | Rat | Inferred distribution | oup.com |

| Lungs | Rat | Inferred distribution | oup.com |

This table is based on the detection of 9-aminominocycline as a metabolite of tigecycline.

Metabolic Transformation Pathways (e.g., hepatic metabolism)

The primary metabolic pathway leading to the formation of 9-aminominocycline is the amide hydrolysis of its parent compound, tigecycline. fda.govnih.gov This process involves the cleavage of the N-t-butylglycylamido side chain from tigecycline. oup.comacs.org

Once formed, 9-aminominocycline can undergo further metabolic transformation, primarily through N-acetylation, to form N-acetyl-9-aminominocycline. fda.govnih.govresearchgate.net This has been identified as a secondary metabolic pathway for tigecycline. fda.gov In vitro studies using human cytosolic extracts have shown that N-acetyl-9-aminominocycline can be a breakdown product of 9-aminominocycline. fda.gov

Preclinical studies have revealed species-specific differences in this metabolic transformation. For instance, in rabbit serum, both 9-aminominocycline and N-acetyl-9-aminominocycline were observed, whereas N-acetyl-9-aminominocycline was not detected in mouse serum. acs.org In vitro metabolism studies of tigecycline in cryopreserved human hepatocytes, human liver slices, and liver microsomes of Sprague-Dawley rats and beagle dogs have been conducted, though detailed comparative results for 9-aminominocycline formation are not fully elucidated in the available literature. fda.gov

The identified metabolic pathways are summarized below:

| Parent Compound | Metabolic Process | Metabolite | Citation |

| Tigecycline | Amide Hydrolysis | 9-Aminominocycline | fda.govnih.gov |

| 9-Aminominocycline | N-acetylation | N-acetyl-9-aminominocycline | fda.govnih.govresearchgate.net |

Excretion Routes and Metabolite Identification

The excretion of 9-aminominocycline is intrinsically linked to the excretion profile of tigecycline and its metabolites. Studies in rats and dogs have shown that the primary route of excretion for tigecycline-related compounds is through feces, which is indicative of significant biliary excretion. oup.com

In these animal models, the predominant compound recovered was the parent drug, tigecycline, followed by its epimer and 9-aminominocycline, which results from the amide hydrolysis of the side chain. oup.com Approximately 50% of the administered dose was recovered in feces, while about 35% was found in urine as unchanged drug. oup.com

In human studies with [14C]tigecycline, it was found that N-acetyl-9-aminominocycline concentrations were approximately 11% of the tigecycline concentrations in urine. nih.gov This suggests that renal excretion is a route for this metabolite. While these are human data, they provide a framework for understanding the likely excretion pathways in preclinical models. The excretion patterns of tigecycline in rats and dogs have been noted to be remarkably similar. fda.gov

The identified metabolites in excretion studies across different models are listed below:

| Metabolite | Excretion Route | Research Model | Finding | Citation |

| 9-Aminominocycline | Feces, Urine | Rat, Dog | Identified as a metabolite of tigecycline in excreta. | oup.com |

| N-acetyl-9-aminominocycline | Urine | Human (inferred for preclinical) | Concentrations were ~11% of tigecycline in urine. Not detected in rat or dog urine. | fda.govnih.gov |

Mechanisms of Resistance Modulation and Adjuvant Properties

Molecular Basis of Overcoming Tetracycline (B611298) Resistance Mechanisms

9-Aminominocycline (B1505792) sulfate (B86663), a derivative of minocycline (B592863), demonstrates a significant ability to counteract established tetracycline resistance mechanisms in bacteria. cymitquimica.comnih.gov Its efficacy stems from its modified structure, which allows it to circumvent the primary ways bacteria withstand tetracycline-class antibiotics. cymitquimica.comnih.gov This includes its interaction with ribosomal protection proteins and its ability to modulate and inhibit efflux pumps.

Interaction with Ribosomal Protection Proteins

Tetracycline antibiotics function by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA and thereby inhibits protein synthesis. irapa.orgdrugbank.com A major form of resistance involves ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). nih.govebi.ac.uk These proteins bind to the ribosome, causing conformational changes that dislodge the tetracycline molecule, allowing protein synthesis to resume. irapa.orgnih.gov

While direct studies on 9-aminominocycline sulfate's interaction with specific RPPs are emerging, its structural modifications, particularly at the 9-position, are believed to play a crucial role in overcoming this resistance. cymitquimica.comnih.gov The addition of an amino group at this position may enhance its binding affinity to the ribosome or alter its interaction in a way that makes it less susceptible to the dislodging action of RPPs. cymitquimica.com This allows the compound to maintain its inhibitory effect on protein synthesis even in the presence of these protective proteins.

Efflux Pump Modulation and Inhibition

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. acs.orgnih.gov Overexpression of these pumps is a common mechanism of resistance to tetracyclines. acs.orgfrontiersin.org 9-Aminominocycline has been shown to inhibit the function of bacterial efflux pumps. nih.gov By impeding the pump's ability to expel the antibiotic, 9-aminominocycline can increase its own intracellular concentration and that of other co-administered antibiotics, thereby restoring their antibacterial activity. nih.govnih.gov Transcriptomic analysis has revealed that genes associated with ABC transporters, a major family of efflux pumps, are significantly affected by the combination of 9-aminocycline and tigecycline (B611373). researchgate.netfrontiersin.orgnih.gov

Counteraction of Enzymatic Inactivation of Tetracyclines

Another significant mechanism of tetracycline resistance is the enzymatic inactivation of the antibiotic. Certain enzymes produced by resistant bacteria can chemically modify the antibiotic, rendering it ineffective.

Role of this compound in Inhibiting Degrading Enzymes (e.g., Tet(X4))

The Tet(X) family of enzymes, particularly Tet(X4), are flavin-dependent monooxygenases that confer high-level resistance to tetracyclines, including the last-resort antibiotic tigecycline. nih.govresearchgate.net These enzymes hydroxylate the tetracycline molecule, destroying its antibacterial activity. nih.gov

Recent research has demonstrated that 9-aminominocycline (9-AMC) can effectively inhibit the Tet(X4) inactivating enzyme. nih.govfrontiersin.org Molecular docking studies have shown that 9-AMC binds to the active center of the Tet(X4) enzyme. nih.govresearchgate.net Notably, the binding energy of 9-AMC to the Tet(X4) enzyme is lower than that of tigecycline, indicating a more stable interaction. nih.gov This stable binding prevents the enzyme from inactivating tigecycline, thus restoring its efficacy against Tet(X4)-positive bacteria. nih.gov

Synergistic Activity with Existing Antimicrobials in Resistance Circumvention

A key property of this compound is its ability to act as an adjuvant, enhancing the activity of other antibiotics, particularly against resistant strains. nih.govfrontiersin.org This synergistic effect is a promising strategy to overcome multidrug resistance. researchgate.netnih.gov

Studies have shown that 9-aminominocycline, in combination with tigecycline, exhibits significant synergistic antibacterial activity against tigecycline-resistant, Tet(X4)-positive Escherichia coli. nih.govfrontiersin.orgnih.gov This combination not only inhibits the growth of these resistant bacteria but also retards the evolution of the tet(X4) gene and narrows the mutant selection window. nih.govfrontiersin.org The mechanism behind this synergy is multifaceted, involving the disruption of the bacterial membrane, inhibition of biofilm formation, reduction of intracellular ATP levels, and increased oxidative damage. nih.govresearchgate.netnih.gov

The following table summarizes the synergistic activity of 9-aminominocycline (9-AMC) with tigecycline against resistant E. coli strains:

| Strain | MIC of Tigecycline Alone (μg/mL) | MIC of 9-AMC Alone (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| E. coli DH5α-pET30a + tet(X4) | ≥8 | 128 - 1024 | 0.375 | Synergy |

| E. coli 47R | ≥8 | 128 - 1024 | 0.1875 | Synergy |

| E. coli 2DZ50T | ≥8 | 128 - 1024 | 0.375 | Synergy |

Data derived from checkerboard assays. A FICI of ≤ 0.5 is indicative of synergy. nih.govfrontiersin.org

This ability to potentiate existing antibiotics highlights the potential of this compound as a valuable tool in combating the growing threat of antibiotic resistance. acs.org

Analytical Chemistry Methodologies for 9 Aminominocycline Sulfate

Development of Quantitative Analytical Methods for Research Purposes

For research and development, quantitative analytical methods are essential for monitoring reaction progress, determining yield, and assessing the purity of 9-aminominocycline (B1505792) sulfate (B86663).

High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique for the analysis of 9-aminominocycline sulfate and related tetracycline (B611298) compounds due to their limited volatility and thermal stability, which makes Gas Chromatography-Mass Spectrometry (GC-MS) less suitable. innovareacademics.ininnovareacademics.in A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for the quantitative determination of this compound and its impurities.

While a specific, publicly available validated method for this compound is not detailed in the literature, methods for the parent drug, tigecycline (B611373), and other tetracyclines provide a strong basis for its analysis. innovareacademics.innih.gov An exemplary HPLC method would likely employ a C18 column, a popular choice for its hydrophobicity and separation capabilities for a wide range of molecules. innovareacademics.ininnovareacademics.in The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. innovareacademics.inscielo.br The pH of the buffer is a critical parameter that would be optimized to ensure good peak shape and resolution. For instance, a mobile phase of methanol and a triethylamine (B128534) buffer at a pH of 6.1 has been used for tigecycline and its impurities. innovareacademics.ininnovareacademics.in Detection is commonly performed using a UV detector, with a wavelength selected based on the chromophoric properties of the this compound molecule. innovareacademics.innih.gov

Table 1: Exemplar HPLC Parameters for Analysis of Related Tetracycline Compounds

| Parameter | Exemplar Condition | Rationale/Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for tetracycline derivatives. innovareacademics.ininnovareacademics.in |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Common for RP-HPLC of polar and non-polar compounds. innovareacademics.inscielo.br |

| Detection | UV at 231-350 nm | Tetracyclines have strong UV absorbance in this range. innovareacademics.innih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. innovareacademics.inscielo.br |

| Mode | Isocratic or Gradient | Isocratic is simpler; gradient may be needed for complex impurity profiles. innovareacademics.incabidigitallibrary.org |

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for assessing its purity by identifying any co-eluting impurities that may not be resolved by chromatography alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the carbon-hydrogen framework of the molecule. chemrxiv.org This allows for confirmation of the presence of the aminocycline core and the specific substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn allows for the confirmation of its elemental composition. researchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. chemrxiv.orgpreprints.org Characteristic absorption bands would be expected for the amine (N-H stretching), hydroxyl (O-H stretching), carbonyl (C=O stretching), and sulfate (S=O stretching) groups within the this compound structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Information Provided | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals corresponding to aromatic, aliphatic, and amine protons. |

| ¹³C NMR | Carbon skeleton | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| HRMS | Elemental Composition | A molecular ion peak corresponding to the exact mass of C₂₃H₂₉N₄O₇S⁺ (for the free base). |

| IR | Functional Groups | Characteristic stretches for N-H, O-H, C=O, and S=O bonds. youtube.com |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Detection

Bioanalytical Methodologies for Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma or serum is essential for pharmacokinetic studies in a research context.

The complexity of biological matrices necessitates thorough sample preparation to remove interfering substances like proteins and lipids before analysis.

Protein Precipitation (PPT): This is a straightforward and common technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical to ensure high recovery of the analyte and minimal extraction of interfering components.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. mdpi.com It utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. For tetracycline derivatives, reversed-phase or ion-exchange SPE cartridges can be employed. nih.gov

A bioanalytical method must be validated to ensure its reliability and reproducibility for research purposes. americanpharmaceuticalreview.comparticle.dk The validation is typically performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). demarcheiso17025.comgoogle.com

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. dergipark.org.tr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy | Closeness of measured to true value | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision | Repeatability of measurements (RSD/CV) | ≤15% (≤20% at LLOQ) |

| Linearity | Correlation coefficient (r²) of the calibration curve | ≥0.99 |

| Selectivity | No significant interference at the analyte's retention time | Response of blank samples <20% of LLOQ |

| Stability | Analyte integrity under various conditions | Concentration within ±15% of initial concentration |

Extraction and Sample Preparation Strategies for Research Samples

Impurity Profiling and Characterization of Research Grade Material

Impurity profiling is a critical aspect of the analytical characterization of research-grade this compound. Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. irjet.net

The synthesis of this compound involves the reduction of 9-nitrominocycline (B13437437) sulfate. google.com Incomplete reduction can lead to the presence of the nitro-intermediate in the final product. Other potential impurities could include isomers or degradation products formed during synthesis and purification. google.com

A comprehensive impurity profile is typically generated using a combination of chromatographic and spectroscopic techniques. HPLC with a photodiode array (PDA) detector is valuable for detecting and quantifying impurities. For structural elucidation of unknown impurities, they can be isolated using preparative HPLC and then characterized by MS and NMR. researchgate.net

Table 4: Potential Impurities in Research-Grade this compound

| Compound Name | |

|---|---|

| This compound | |

| 9-Nitrominocycline Sulfate | |

| Tigecycline | |

| Acetonitrile | |

| Methanol |

Future Research Directions and Translational Perspectives

Unexplored Molecular Targets and Novel Biological Activities

While initially characterized in the context of tetracyclines, recent research has unveiled novel biological activities for 9-Aminominocycline (B1505792) (9-AMN), suggesting its potential interaction with previously unexplored molecular targets.

A significant finding is the identification of 9-AMN as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. researchgate.netpcom.edu Unlike its parent compound, minocycline (B592863), which shows no significant effect, 9-AMN inhibits both the proteolytic and deubiquitinase (DUB) functions of PLpro by over 90%. researchgate.netpcom.edu Structural and enzymatic kinetic studies reveal that 9-AMN acts as a mixed-type inhibitor that binds to the enzyme's catalytic site, thereby disrupting its function. researchgate.netpcom.edu This specific targeting of PLpro, an enzyme crucial for viral replication and host immune evasion, distinguishes 9-AMN from other antivirals that target different viral enzymes like 3-chymotrypsin-like protease (3CLpro) or RNA-dependent RNA polymerase (RdRp). researchgate.netpcom.edu

Table 1: Inhibitory Activity of 9-Aminominocycline against SARS-CoV-2 PLpro and Viral Variants

| Target | Activity Measured | IC50 / EC50 Value | Source |

|---|---|---|---|

| SARS-CoV-2 PLpro | Proteolytic Inhibition | 4.15 µM | researchgate.netpcom.edu |

| SARS-CoV-2 PLpro | Deubiquitinase (DUB) Inhibition | 4.55 µM | researchgate.netpcom.edu |

| SARS-CoV-2 (Delta Variant) | Antiviral Efficacy | 1.04 µM | researchgate.net |

Furthermore, research indicates that 9-AMN exhibits synergistic effects. When combined with EIDD-1931 (an active form of molnupiravir) or nirmatrelvir (B3392351), it significantly enhances the inhibition of the SARS-CoV-2 Omicron variant. researchgate.net Another study highlighted its synergistic antibacterial activity when combined with tigecycline (B611373) against tigecycline-resistant, tet(X4)-positive Escherichia coli. researchgate.net This suggests a potential mechanism where 9-AMN may interfere with bacterial resistance pathways, such as membrane disruption. researchgate.net

Given that the parent compound, minocycline, possesses a range of non-antibiotic properties, including anti-inflammatory, anti-apoptotic, and neuroprotective effects, a key area of future research is to determine if 9-AMN retains these activities. researchgate.net Exploring its effects on targets like matrix metalloproteinases (MMPs), immune cell activation, and pathways associated with neurodegeneration could reveal a broader therapeutic potential. researchgate.net

Potential for Advanced Delivery Systems and Targeted Research Tools

The physicochemical properties of 9-Aminominocycline and its potent, specific activities make it a candidate for inclusion in advanced delivery systems designed to enhance therapeutic efficacy and target specific cell types.

One promising approach involves conjugating 9-Aminominocycline to nanocarriers. nih.gov Researchers have successfully conjugated 9-aminominocycline to hydroxyl poly(amidoamine) (PAMAM) dendrimers to create a "D-mino" conjugate. nih.govresearchgate.net This system is designed for targeted delivery across the blood-brain barrier to treat neuroinflammation. nih.gov The dendrimer platform aims to improve the bioavailability and therapeutic efficacy of the drug in desired cells, such as activated microglia, while potentially mitigating side effects associated with systemic administration. nih.govresearchgate.net Such nano-formulations could be engineered to respond to specific enzymes present in a diseased microenvironment, allowing for controlled release of the active compound. researchgate.netscience.gov

As a research tool, 9-Aminominocycline's specific inhibition of SARS-CoV-2 PLpro makes it valuable for studying the multifaceted roles of this viral enzyme. researchgate.netpcom.edu It can be used in biochemical and cellular assays to dissect the downstream consequences of inhibiting PLpro's proteolytic versus its deubiquitinase activities, helping to untangle their respective contributions to viral pathogenesis and host immune suppression.

Integration into Multi-Omics Research for Comprehensive Mechanistic Insights

To fully understand the biological impact of 9-Aminominocycline sulfate (B86663), future research could integrate multi-omics approaches. These high-throughput techniques—including genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of cellular responses to a therapeutic agent. frontiersin.orgfrontiersin.org

While specific multi-omics studies on 9-Aminominocycline sulfate have not yet been published, this approach holds significant promise. For instance, in the context of its antiviral activity, proteomics and transcriptomics could identify the full spectrum of host proteins and pathways modulated by the inhibition of PLpro's deubiquitinase function. Metabolomics could reveal shifts in cellular metabolism within virus-infected cells following treatment, potentially uncovering new biomarkers of drug response or mechanisms of action. nih.gov Similarly, when investigating its potential neuroprotective effects, multi-omics analysis of brain tissue or specific neural cell types in preclinical models could provide a comprehensive map of the molecular changes induced by the compound, linking its action to specific pathways involved in neuroinflammation or neuronal survival. frontiersin.orgnih.gov This integrated analysis can help build a more complete picture of the compound's mechanism, moving beyond a single target to a systems-level understanding. frontiersin.org

Role as a Preclinical Lead Compound in Drug Discovery Beyond Initial Indications

A lead compound is a chemical entity with pharmacological or biological activity that serves as a starting point for the development of new drugs through chemical modification. wikipedia.orgdanaher.com 9-Aminominocycline has emerged as a promising preclinical lead compound, particularly in the field of antiviral drug discovery. researchgate.netpcom.edu Its demonstrated efficacy against SARS-CoV-2 PLpro, an enzyme for which no targeted antivirals are currently approved, positions it as a valuable candidate for further optimization. researchgate.net

The process of lead optimization would involve chemical modifications to the 9-Aminominocycline scaffold to enhance its potency, selectivity, and pharmacokinetic properties. danaher.combiobide.com Its potential extends beyond virology. The synergistic antibacterial activity it displays suggests it could be a lead for developing antibiotic adjuvants—compounds that restore the effectiveness of existing antibiotics against resistant bacteria. researchgate.netacs.org Furthermore, its structural relation to minocycline, a drug with known neuroprotective and anti-inflammatory effects, opens the door for its development as a lead compound for non-infectious conditions like neurodegenerative diseases or other inflammatory disorders. researchgate.netnih.gov This repositions 9-Aminominocycline from being merely a tetracycline (B611298) impurity or metabolite to a versatile scaffold for drug discovery across multiple therapeutic areas. researchgate.net

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 9-Aminominocycline Sulfate?

To ensure structural confirmation and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For detailed molecular structure elucidation, including proton and carbon environments .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities using standardized protocols .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or tandem MS (LC-MS/MS) for molecular weight verification and fragmentation pattern analysis .

Q. What in vitro models are typically used to evaluate the antimicrobial activity of this compound?

Common models include:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains to determine efficacy .

- Time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects .

- Biofilm disruption assays using microtiter plates to evaluate inhibition of microbial adhesion .

Q. How should this compound be stored to maintain stability in laboratory settings?

Based on analogous sulfate-containing compounds:

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .

- Use desiccants to minimize moisture absorption, as sulfates are hygroscopic .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while reducing by-product formation?

Methodological considerations include:

- Catalyst screening : Evaluate transition-metal catalysts (e.g., palladium) for regioselective amination steps .

- Reaction condition optimization : Adjust pH (6.5–7.5), temperature (25–40°C), and solvent polarity to favor desired pathways .

- Purification strategies : Use preparative HPLC or crystallization gradients to isolate the target compound from by-products .

Q. What statistical frameworks are suitable for resolving contradictions in dose-response data from this compound toxicity studies?

- Probit analysis for modeling non-linear dose-response relationships in acute toxicity .

- Mixed-effects models to account for variability in in vivo studies, such as inter-individual metabolic differences .

- Meta-analysis frameworks (e.g., PRISMA guidelines) to systematically reconcile conflicting datasets .

Q. How should researchers address discrepancies between in vitro efficacy and in vivo pharmacokinetic performance of this compound?

A tiered approach is recommended:

- Bioavailability studies : Measure plasma protein binding and tissue penetration using LC-MS/MS .

- Pharmacodynamic modeling : Corrogate in vitro MIC data with in vivo exposure metrics (e.g., AUC/MIC ratios) .

- Formulation adjustments : Explore nanoencapsulation (e.g., SAS-processed nanoparticles) to enhance solubility and bioavailability .

Q. What experimental controls are critical when investigating synergistic interactions between this compound and β-lactam antibiotics?

Key controls include:

- Checkerboard assays to quantify fractional inhibitory concentration indices (FICI) .

- Positive controls : Use established antibiotic combinations (e.g., clavulanic acid + amoxicillin) as benchmarks .

- Negative controls : Solvent-only treatments to rule out vehicle-induced effects .

Methodological Guidelines

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .

- Safety Protocols : Adopt GHS-compliant handling practices, including PPE (gloves, goggles) and fume hoods, as per ammonium sulfate safety analogs .

- Reporting Standards : Follow PRISMA or Cochrane guidelines for systematic reviews to ensure transparency in data synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.